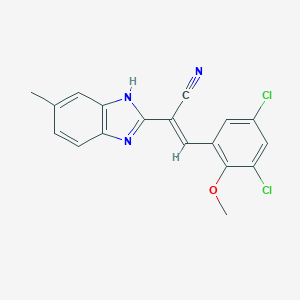
Heptyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with a heptyl ester, a brominated hydroxy-methoxyphenyl group, and a methyl group, making it a unique molecule with diverse chemical properties.
Vorbereitungsmethoden
The synthesis of Heptyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding pyrimidine derivative. This intermediate is then esterified with heptanol under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.
Analyse Chemischer Reaktionen
Heptyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
Heptyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Heptyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The brominated hydroxy-methoxyphenyl group may interact with active sites of enzymes, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Heptyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:
3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid: This compound shares the brominated hydroxy-methoxyphenyl group but differs in the presence of an acrylic acid moiety.
(3-Bromo-4-hydroxy-5-methoxyphenyl)acetonitrile: This compound also contains the brominated hydroxy-methoxyphenyl group but has an acetonitrile group instead of the pyrimidine ring.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H27BrN2O5 |
|---|---|
Molekulargewicht |
455.3g/mol |
IUPAC-Name |
heptyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H27BrN2O5/c1-4-5-6-7-8-9-28-19(25)16-12(2)22-20(26)23-17(16)13-10-14(21)18(24)15(11-13)27-3/h10-11,17,24H,4-9H2,1-3H3,(H2,22,23,26) |
InChI-Schlüssel |
VBNVTPVWGQZFMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)Br)O)OC)C |
Kanonische SMILES |
CCCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)Br)O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


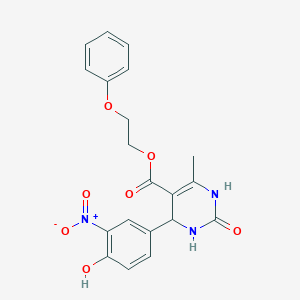
![6-Amino-4-(2,4-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B394204.png)
![6-Amino-3-tert-butyl-4-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B394205.png)
![2,2-dimethyl-5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B394207.png)
![(E)-1-{[1-(4-BROMOPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}-N-[2-(4-METHOXYPHENYL)ETHYL]-N'-PHENYLMETHANIMIDAMIDE](/img/structure/B394209.png)
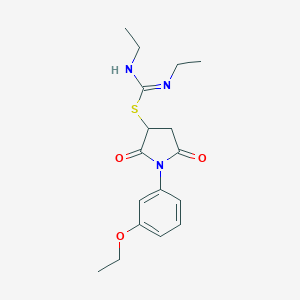
![(2Z)-4-(NAPHTHALEN-2-YL)-3-(2-PHENYLETHYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394214.png)
![6-Amino-4-(2,4-dichlorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B394215.png)
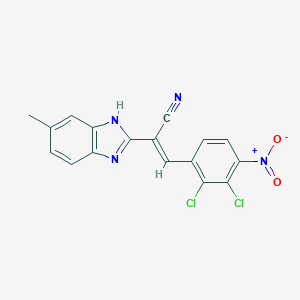

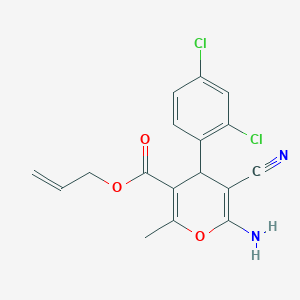
![2-{3-[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-3-(2-METHYLPROPYL)-2,3-DIHYDRO-1,3-THIAZOL-4-YL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B394224.png)
![Ethyl 4-methyl-2-[(phenylacetyl)amino]-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B394225.png)
